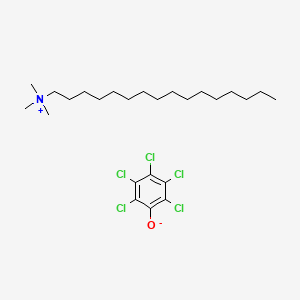
Trimethylcetylammonium pentachlorophenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylcetylammonium pentachlorophenate is a quaternary ammonium salt.
Aplicaciones Científicas De Investigación
Analytical Applications in Environmental Monitoring
Environmental Monitoring and Detection Methods Trimethylcetylammonium pentachlorophenate is linked to the detection and monitoring of environmental pollutants such as tributyltin (TBT) and pentachlorophenol (PCP), both of which are recognized as environmental endocrine disruptors. A novel approach using gas chromatography-triple quadrupole mass spectrometry has been developed for analyzing these substances in seawater, demonstrating the compound's utility in environmental monitoring and pollution control (Amendola et al., 2017). Additionally, a gas chromatography-mass spectrometry method, utilizing derivatization with trimethylsilyl-N,N-dimethylcarbamate, was established for the simultaneous determination of phenols and chlorophenols in aqueous samples, signifying the role of related compounds in environmental analytics (Kovács et al., 2008).
Biological Impact Studies
Toxicological and Biological Impact Research Research on pentachlorophenol, a compound related to this compound, has shown its broad-spectrum biocidal properties, and its effects on organisms have been extensively studied. For instance, the impact of pentachlorophenol on the digestive gland cells of freshwater mussels was assessed, revealing insights into oxidative DNA damage and changes in plasma membrane fluidity, contributing to our understanding of its toxicological properties (Miłowska et al., 2003).
Environmental Remediation
Bioremediation and Environmental Cleanup The bioremediation of pentachlorophenol-contaminated groundwater using immobilized Sphingomonas cells demonstrates the potential application of compounds like this compound in environmental cleanup. This research highlighted the feasibility of remediating contaminated groundwater through biological treatment systems, marking a significant step in environmental preservation and pollution mitigation (Yang & Lee, 2008).
Sensor Development
Sensor and Detection Technologies Advancements in sensor technology also highlight the relevance of compounds like this compound in scientific research. A notable development is the creation of an enzyme-free, metal-free, and preconcentration-free electrochemical sensor for pentachlorophenol assay, based on a hollow zeolitic imidazolate framework–derived mesoporous carbon material. This innovation underscores the compound's role in the development of sophisticated detection systems for environmental pollutants (Zhu et al., 2020).
Propiedades
Número CAS |
87-76-3 |
|---|---|
Fórmula molecular |
C25H42Cl5NO |
Peso molecular |
549.9 g/mol |
Nombre IUPAC |
hexadecyl(trimethyl)azanium;2,3,4,5,6-pentachlorophenolate |
InChI |
InChI=1S/C19H42N.C6HCl5O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;7-1-2(8)4(10)6(12)5(11)3(1)9/h5-19H2,1-4H3;12H/q+1;/p-1 |
Clave InChI |
FDODMJVLXHAZON-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)C.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-] |
Otros números CAS |
87-76-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



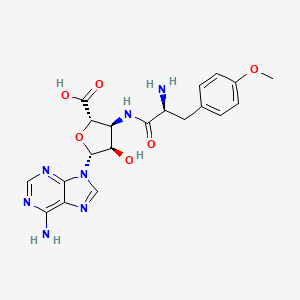
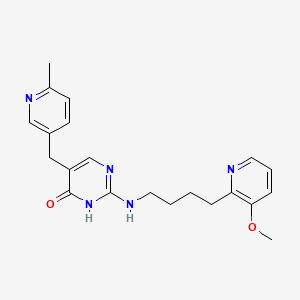

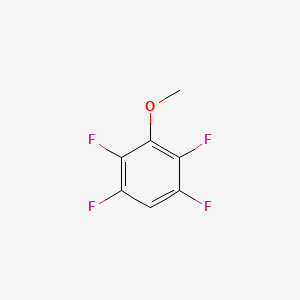

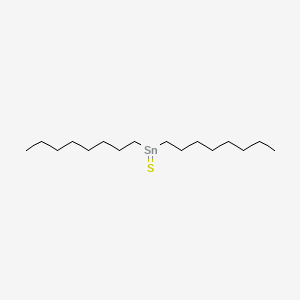
![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)
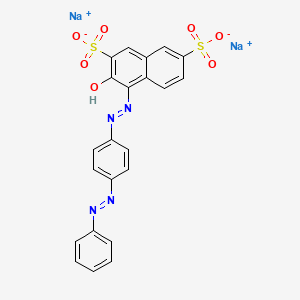
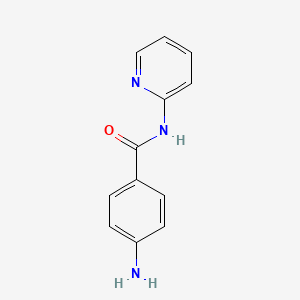
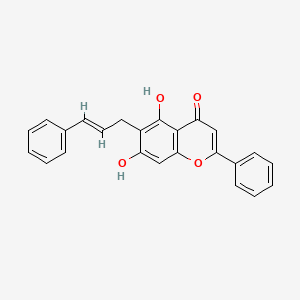

![N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide](/img/structure/B1206429.png)
![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)
